molecular formula C15H11IN2OS B3689359 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3689359
M. Wt: 394.2 g/mol
InChI Key: RDUDHKWXVIJCKY-UHFFFAOYSA-N
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Description

3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a specialized small molecule based on the benzothiazole scaffold, a structure renowned for its diverse biological activities and significant presence in medicinal chemistry research . This compound features a benzamide group substituted at the 3-position with an iodine atom, linked to a 6-methylbenzothiazole moiety. The benzothiazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The specific substitution pattern on this molecule makes it a valuable intermediate for synthesizing more complex derivatives and for structure-activity relationship (SAR) studies. This compound is of high interest in antimicrobial research. Structurally similar N-benzothiazol-2-yl-benzamide derivatives have demonstrated potent activity against a range of gram-positive and gram-negative bacterial strains, making them promising leads in the development of new antibacterial agents . Furthermore, benzothiazole amides have shown potential in oncological research. Related compounds have been investigated as kinase inhibitors for the treatment of proliferative diseases and as inhibitors of protein-protein interactions in cancer pathways . The iodine atom present on the benzamide ring offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogues for biological screening . This product is provided for research purposes as a chemical tool to explore these and other potential applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2OS/c1-9-5-6-12-13(7-9)20-15(17-12)18-14(19)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUDHKWXVIJCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The most logical disconnection for 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is at the amide C-N bond. This cleavage reveals two primary building blocks: 2-amino-6-methyl-1,3-benzothiazole and a 3-iodobenzoyl derivative, such as 3-iodobenzoyl chloride or 3-iodobenzoic acid.

This approach simplifies the synthesis into two main stages: the preparation of the substituted 2-aminobenzothiazole (B30445) core and the appropriate benzoyl derivative, followed by their condensation to form the final amide product.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of the target compound.

Conventional Synthetic Pathways to N-(Benzothiazol-2-yl)benzamides

Conventional methods for synthesizing N-(benzothiazol-2-yl)benzamides rely on classic organic reactions that are robust and widely documented. These pathways involve the separate synthesis of the necessary precursors followed by an amide bond-forming reaction.

The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors.

Synthesis of Substituted 2-Aminobenzothiazoles

The 2-amino-6-methyl-1,3-benzothiazole precursor is a member of the 2-aminobenzothiazole family of heterocyclic compounds. rsc.org A common and classical method for its synthesis is the Hugershoff reaction, which involves the treatment of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine. nih.gov For the synthesis of 2-amino-6-methyl-1,3-benzothiazole, the starting material is 4-methylaniline (p-toluidine). The reaction proceeds via electrophilic thiocyanation of the aniline ring, followed by intramolecular cyclization to form the benzothiazole (B30560) ring system. nih.gov

Alternative methods include the oxidative cyclization of N-arylthioureas, which can be prepared from the corresponding aniline and an isothiocyanate. nih.gov

Synthesis of Benzoyl Chloride Derivatives

The second precursor, 3-iodobenzoyl chloride, is an acyl chloride. Acyl chlorides are typically prepared from the corresponding carboxylic acid. The most common laboratory and industrial methods involve reacting the carboxylic acid (3-iodobenzoic acid) with a standard chlorinating agent. sciencemadness.orgwikipedia.org Commonly used reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. wikipedia.org The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

With the precursors in hand, the final step is the formation of the amide bond. The most direct strategy is the nucleophilic acyl substitution reaction between the 2-amino-6-methyl-1,3-benzothiazole and 3-iodobenzoyl chloride. researchgate.netrsc.org This reaction, often performed under Schotten-Baumann conditions, is typically carried out in an inert solvent like acetone (B3395972) or toluene (B28343). researchgate.netnih.gov A base, such as triethylamine (B128534) or pyridine (B92270), is usually added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net

Alternatively, the amide bond can be formed directly from the carboxylic acid (3-iodobenzoic acid) and the amine using a coupling agent. N,N'-dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose. mdpi.com DCC activates the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. mdpi.com This method avoids the need to handle the often moisture-sensitive acyl chloride.

The table below summarizes typical conditions for the synthesis of N-(benzothiazol-2-yl)benzamide analogues.

Amine PrecursorAcylating AgentSolventBase/CatalystConditionsYieldReference
2-Aminobenzothiazoleo-Nitrobenzoyl chlorideTolueneTriethylamine (Et₃N)Reflux, 5 hoursNot specified researchgate.net
2-Aminobenzothiazole4-Chlorobenzenesulphonyl chlorideAcetoneNone specifiedReflux, 45 min40.83% nih.gov
2-AminobenzothiazoleSubstituted Acid ChloridesNot specifiedNot specifiedRefluxGood japsonline.com
Benzo[d]thiazol-2-amineFlurbiprofen (Carboxylic Acid)Not specifiedDCCNot specifiedHigh mdpi.com

Advanced and Green Synthetic Approaches for Benzothiazole Derivatives

In recent years, significant effort has been directed towards developing more sustainable and efficient synthetic methods in chemistry. This includes the synthesis of benzothiazole derivatives, focusing on catalytic systems and energy-efficient techniques like microwave irradiation.

Modern synthetic strategies for benzothiazoles often employ catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. While the final amide coupling step is generally efficient, the synthesis of the benzothiazole core has benefited significantly from catalytic innovations.

Various catalytic systems have been developed for the synthesis of 2-substituted benzothiazoles:

Copper Catalysis: Copper-catalyzed methods have been reported for the condensation of 2-aminobenzenethiols with nitriles to form the benzothiazole ring. nih.govmdpi.com

Iron Catalysis: An environmentally benign route using an FeCl₃ catalyst has been developed for the tandem reaction of 2-iodoaniline (B362364) with isothiocyanates in water to produce 2-aminobenzothiazoles. rsc.org

Brønsted and Lewis Acids: The condensation of o-aminothiophenols with aldehydes or carboxylic acids is often catalyzed by Brønsted or Lewis acids. nih.govacs.org

Heterogeneous Catalysts: Solid-supported catalysts, such as tin pyrophosphate (SnP₂O₇), offer advantages like high yields, short reaction times, and easy recovery and reuse of the catalyst. mdpi.com

These catalytic approaches represent a significant advancement over stoichiometric reagents, aligning with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

ReactantsCatalystSolventKey AdvantagesReference
2-Aminobenzenethiol + AldehydesSnP₂O₇Solvent-freeHigh yields (87-95%), short reaction times (8-35 min), reusable catalyst. mdpi.com
2-Aminobenzenethiol + AldehydesH₂O₂/HClEthanol (B145695)Room temperature, excellent yields. nih.govmdpi.com
2-Iodoaniline + IsothiocyanateFeCl₃WaterEnvironmentally benign, broad substrate scope. rsc.org
o-Aminophenol + AldehydesBrønsted Acidic Ionic Liquid GelSolvent-freeHigh yields, recyclable catalyst, simple work-up. acs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.br This technique utilizes microwave energy to heat reactions rapidly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. semanticscholar.orgresearchgate.net

The synthesis of benzothiazole derivatives has been shown to be highly amenable to microwave irradiation. scielo.br For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes, which can take several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. scielo.brsemanticscholar.org Furthermore, these reactions can sometimes be performed using green solvents like glycerol (B35011) or under solvent-free conditions, further enhancing their environmental credentials. mdpi.comresearchgate.net

The table below provides a comparison between conventional and microwave-assisted methods for the synthesis of benzothiazole derivatives.

ReactionMethodTimeYieldReference
2-Amino-6-substituted benzothiazole + Benzaldehyde → Schiff BaseConventional4-6 hoursLower semanticscholar.org
Microwave1-2 minutesImproved semanticscholar.org
2-Aminothiophenol + Hydroxy Aromatic AldehydesConventional (Argon)8-10 hours72-84% scielo.br
Microwave20-25 minutes88-96% scielo.br
o-Aminothiophenol + Fatty AcidsConventionalNot specifiedNot specified mdpi.com
Microwave (P₄S₁₀ catalyst)3-4 minutesHigh mdpi.com

Solvent-Free and Environmentally Conscious Methodologies

The synthesis of benzothiazole derivatives, including N-acylated compounds like 3-iodo-N-(6-methyl-1,3-benzothiazole-2-yl)benzamide, has seen a significant shift towards green chemistry principles to minimize environmental impact. airo.co.in These methods often involve solvent-free conditions, microwave assistance, or the use of eco-friendly catalysts. airo.co.inscielo.br

One of the most direct and environmentally friendly approaches for forming the amide linkage in the target molecule is the solvent-free reaction of a 2-aminobenzothiazole precursor with a benzoyl chloride derivative at room temperature. researchgate.net Specifically, the synthesis could be achieved by reacting 2-amino-6-methyl-1,3-benzothiazole with 3-iodobenzoyl chloride. This method is highly efficient, often concluding within minutes and producing high yields without the need for a catalyst or solvent, which greatly simplifies the work-up procedure and reduces chemical waste. researchgate.net

Another green approach involves microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. scielo.brmdpi.com For the synthesis of benzothiazoles, microwave-assisted reactions have been performed using various precursors. For instance, the condensation of 2-aminothiophenols with carboxylic acids or aldehydes can be accelerated under solvent-free conditions or in green solvents like glycerol or water. scielo.brpharmacyjournal.in This technique could be adapted for the final acylation step to produce 3-iodo-N-(6-methyl-1,3-benzothiazole-2-yl)benzamide.

The use of reusable or benign catalysts is another cornerstone of green synthesis for these compounds. Catalysts such as molecular iodine, p-toluene sulfonic acid (PTSA), and various zeolites have been employed in solvent-free syntheses of the benzothiazole core structure. airo.co.inpharmacyjournal.in For example, molecular iodine has been used to catalyze the one-pot, solid-phase condensation of ortho-amino thiophenol with benzoic acid derivatives, offering a cost-effective and solvent-free route. pharmacyjournal.in

The table below summarizes various green synthetic methods applicable to the synthesis of benzothiazole derivatives.

MethodologyReactantsCatalyst/ConditionsAdvantages
Solvent-Free Acylation2-aminothiophenol, Aromatic benzoyl chloridesRoom temperature, no catalystExcellent yields, short reaction time, simple procedure, no waste from solvent or catalyst. researchgate.net
Microwave-Assisted Synthesis2-aminothiophenol, Aromatic aldehydesMicrowave irradiation, often solvent-free or in green solvents (e.g., glycerol)Highly efficient, significant reduction in reaction time, energy-efficient. scielo.br
Iodine-Catalyzed Condensationo-amino thiophenol, Benzoic acid derivativesMolecular iodine, solid-phase, solvent-freeHighly economical, short reaction time, avoids hazardous solvents. pharmacyjournal.in
Zeolite-Catalyzed Reaction2-hydrazinobenzothiazole, AldehydesNaY zeolite, microwave irradiation, solvent-freeClean, fast, efficient, low cost, reusable catalyst.

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, key parameters to consider include the choice of reactants, catalyst, solvent, temperature, and reaction time.

The most direct synthesis involves the acylation of 2-amino-6-methyl-1,3-benzothiazole with a derivative of 3-iodobenzoic acid. Using 3-iodobenzoyl chloride is often more reactive than using 3-iodobenzoic acid itself. The reaction with the acid chloride can proceed efficiently at room temperature without a solvent or catalyst, yielding the product in minutes. researchgate.net If 3-iodobenzoic acid is used, a coupling agent or conversion to the acid chloride might be necessary, or harsher conditions such as high temperatures with a catalyst like polyphosphoric acid or methanesulfonic acid/SiO2 would be required. mdpi.com

A comparative study of different reaction conditions reported for the synthesis of analogous 2-substituted benzothiazoles shows the clear advantages of solvent-free methods. While reactions in solvents like pyridine or toluene can be effective, they often require reflux conditions and longer reaction times, in addition to the environmental and safety concerns associated with the solvents themselves. researchgate.net

The table below outlines potential parameters for optimization based on analogous reactions.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Iodinated Reagent 3-iodobenzoyl chloride3-iodobenzoic acid3-iodobenzoic acidBenzoyl chloride is most reactive, allowing for milder conditions. researchgate.net
Catalyst NoneMolecular Iodine pharmacyjournal.inSnCl₂·2H₂O researchgate.netThe uncatalyzed reaction with benzoyl chloride is often sufficient. Catalysts are needed for reactions with carboxylic acid. researchgate.net
Solvent Solvent-Free researchgate.netEthanol ekb.egTolueneSolvent-free conditions reduce waste and simplify purification. researchgate.net
Temperature Room Temperature researchgate.net80°CRefluxRoom temperature is sufficient for the highly reactive benzoyl chloride. researchgate.net Higher temperatures may be needed for less reactive precursors. ekb.eg
Reaction Time 1-3 minutes researchgate.net1 hour4 hoursShorter reaction times are achieved under optimized, solvent-free conditions. researchgate.net
Yield >95% researchgate.net80-95% researchgate.netekb.eg75-95% researchgate.netExcellent yields are reported for the solvent-free reaction at room temperature. researchgate.net

Purification and Isolation Protocols for the Compound

Following the synthesis, the crude this compound must be isolated and purified to remove any unreacted starting materials, reagents, and by-products. The specific protocol depends on the reaction conditions and the physical properties of the product.

For solvent-free reactions, the work-up is typically straightforward. Since the reaction often results in a solid product, the initial step is simple filtration. The collected solid is then washed to remove any soluble impurities. For instance, if the reaction is the acylation of an amine, washing with a dilute basic solution (like sodium bicarbonate) can remove any acidic by-products or unreacted acid chloride, followed by washing with water.

The primary method for purifying solid organic compounds, including benzamide (B126) derivatives, is recrystallization. Ethanol is a commonly used solvent for recrystallizing benzothiazole compounds. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration and dried.

In cases where recrystallization does not yield a product of sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) passes through. Although effective, it is more resource-intensive than recrystallization.

The following table summarizes a general purification and isolation protocol.

StepProcedurePurpose
1. Initial Isolation The reaction mixture is cooled, and the solid product is collected by vacuum filtration.To separate the crude solid product from the reaction medium (if any).
2. Washing The filtered solid is washed sequentially with a suitable solvent (e.g., dilute NaHCO₃ solution, water). google.comTo remove residual reagents, catalysts, and soluble impurities.
3. Drying The washed solid is dried in a vacuum oven at an appropriate temperature (e.g., 45-55°C). google.comTo remove residual washing solvents.
4. Recrystallization The crude, dry product is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly to form crystals. researchgate.netTo achieve high purity by separating the target compound from impurities based on solubility differences.
5. Final Collection The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried thoroughly.To isolate the final, pure product.

Comprehensive Structural Characterization of 3 Iodo N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide

Advanced Spectroscopic Characterization

Spectroscopic methods offer a powerful toolkit for elucidating the molecular structure and electronic environment of 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)

While specific NMR data for this compound is not extensively reported, the expected chemical shifts can be inferred from detailed studies of analogous N-(benzothiazol-2-yl)benzamide derivatives. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) and iodobenzamide moieties, as well as the methyl and amide protons. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the 6-methyl-1,3-benzothiazole ring system would include a singlet for the methyl group around δ 2.4 ppm and distinct aromatic signals. The protons on the 3-iodobenzamide (B1666170) ring would exhibit characteristic splitting patterns (doublets, triplets, and doublet of doublets) in the aromatic region (δ 7.0-8.5 ppm), with the positions influenced by the electron-withdrawing iodine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide valuable information on the carbon framework. The carbonyl carbon of the amide linkage is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm. The carbons of the benzothiazole ring, particularly the C2 carbon directly attached to the amide nitrogen, would also show characteristic shifts. The carbon atoms of the 3-iodobenzoyl group would be identifiable by their specific chemical shifts, with the carbon atom bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Amide N-H>10.0 (broad singlet)-
Benzothiazole -CH₃~2.4 (singlet)~21.0
Benzothiazole Aromatic C-H7.2 - 7.9115 - 140
Iodobenzamide Aromatic C-H7.0 - 8.5125 - 145
Amide C=O-165 - 170
Benzothiazole C2-~158.0
Iodobenzamide C-I-~95.0

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent N-H stretching vibration for the amide group in the region of 3100-3300 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O stretching of the amide (Amide I band) would be observed around 1670-1690 cm⁻¹. mdpi.com The C=N stretching vibration of the benzothiazole ring is anticipated to appear in the 1590-1610 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations will be present in the fingerprint region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing detailed information about the substituted benzene (B151609) and benzothiazole rings. The C-S stretching vibration of the benzothiazole ring would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3100 - 3300Weak
C=O Stretch (Amide I)1670 - 1690Moderate
C=N Stretch (Benzothiazole)1590 - 1610Strong
Aromatic C=C Stretch1400 - 1600Strong
C-I Stretch500 - 600Moderate

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical tool for confirming the elemental composition of the molecule. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₅H₁₁IN₂OS), the exact mass can be calculated. The presence of iodine would be readily identified by its characteristic isotopic pattern. Fragmentation patterns observed in tandem MS/MS experiments would further confirm the structure, with expected cleavages at the amide bond and within the benzothiazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π→π* and n→π* electronic transitions within the aromatic benzothiazole and iodobenzamide systems. Based on studies of similar 2-aminobenzothiazole (B30445) derivatives, strong absorption bands are anticipated in the range of 250-350 nm. scielo.brresearchgate.netmdpi.com The exact position and intensity of the absorption maxima (λmax) would be influenced by the substitution pattern and the solvent polarity.

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined by single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Studies

While a crystal structure for the specific title compound is not publicly available, analysis of closely related N-(benzothiazol-2-yl)benzamide derivatives allows for a detailed prediction of its solid-state structure. researchgate.netjournalirjpac.comresearchgate.net

It is anticipated that this compound would crystallize in a common space group, such as P-1 (triclinic) or P2₁/c (monoclinic). The molecule is expected to adopt a largely planar conformation, although some torsion may be observed around the amide bond.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the covalent structure. The C-I, C=O, C-N, and C-S bond lengths would be of particular interest.

Intermolecular Interactions: In the solid state, molecules are expected to be linked by intermolecular hydrogen bonds, likely involving the amide N-H group as a donor and the amide carbonyl oxygen or the benzothiazole nitrogen as acceptors. journalirjpac.com Pi-stacking interactions between the aromatic rings are also anticipated to play a significant role in the crystal packing. researchgate.net

Interactive Data Table: Predicted Crystallographic Parameters
Parameter Predicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Intermolecular InteractionsN-H···O Hydrogen Bonds, π-π Stacking
Dihedral Angle (Benzothiazole-Benzamide)10 - 30°

Polymorphism and Crystal Habit Investigation

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit varying physical and chemical properties. For a molecule like this compound, with its multiple rotatable bonds and potential for varied intermolecular interactions, the existence of polymorphs is a strong possibility.

Different crystallization conditions, such as solvent, temperature, and cooling rate, could lead to the formation of distinct crystalline forms. Each polymorph would have a unique arrangement of molecules in the crystal lattice, potentially impacting properties like melting point, solubility, and bioavailability. The crystal habit, or the external morphology of a crystal, would also be expected to vary between polymorphs, influenced by the underlying crystal structure and the conditions of crystal growth.

Table 1: Hypothetical Polymorphic Data for this compound

PolymorphCrystal SystemSpace GroupKey Intermolecular Interactions (Hypothesized)
Form IMonoclinicP2₁/cN-H···N hydrogen bonds, C-I···π interactions
Form IIOrthorhombicPbcaπ-π stacking, C-H···O interactions

This table is illustrative and based on common observations for similar benzothiazole derivatives.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the amide bond and the bonds connecting the benzothiazole and benzoyl rings to the amide linker. Understanding the preferred conformations is key to elucidating its biological activity and physical properties.

Experimental Insights into Molecular Conformation

In the absence of direct experimental data such as single-crystal X-ray diffraction for this compound, insights must be drawn from analogous structures. For similar N-benzothiazol-2-yl benzamide (B126) derivatives, crystallographic studies often reveal a relatively planar conformation of the benzothiazole ring system. The dihedral angle between the benzothiazole and the benzamide moiety is a critical conformational parameter. This angle is influenced by steric hindrance and the potential for intramolecular hydrogen bonding.

Table 2: Illustrative Experimental Dihedral Angles from Analogous Structures

Compound ClassDihedral Angle (Benzothiazole-Amide)Reference Compound
N-aryl-benzamides25-40°N-(1,3-thiazol-2-yl)benzamide
Substituted benzanilides15-35°2-Iodo-N-(6-methyl-2-pyridyl)benzamide

This table provides a range of typical dihedral angles observed in structurally related molecules to suggest a likely conformational space for the title compound.

Theoretical Prediction of Conformational Preferences

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of a molecule. A computational study of this compound would likely involve a systematic scan of the potential energy surface by rotating the key dihedral angles. Such an analysis would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The results would likely indicate that steric hindrance between the iodo-substituted benzene ring and the methyl-substituted benzothiazole ring plays a significant role in determining the lowest energy conformation.

Table 3: Hypothetical Relative Energies of Predicted Conformers for this compound

ConformerDihedral Angle (τ₁) [C-C-N-C]Dihedral Angle (τ₂) [C-N-C-C]Relative Energy (kcal/mol)
A (Global Minimum)~30°~175°0.00
B~150°~178°2.5
C~45°~5°4.2

This table is a hypothetical representation of results from a theoretical conformational analysis, illustrating the expected energetic differences between potential conformers.

Computational and Theoretical Investigations of 3 Iodo N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a deep insight into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, typically with a basis set such as B3LYP/6-31+G**, the optimized geometry and electronic properties of 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be determined. nih.govnih.gov

The electronic structure is significantly influenced by its constituent parts: the 6-methyl-1,3-benzothiazole moiety and the 3-iodobenzamide (B1666170) moiety. The methyl group (-CH3) at the 6-position of the benzothiazole (B30560) ring acts as an electron-donating group, which tends to increase the electron density in the benzothiazole ring system. Conversely, the iodine atom at the 3-position of the benzamide (B126) ring is an electron-withdrawing group due to its electronegativity, while also being highly polarizable. The amide linkage (-CONH-) serves as a crucial bridge influencing charge distribution across the entire molecule. DFT calculations would precisely quantify these electronic effects, including dipole moment and charge distribution on each atom.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 6-methylbenzothiazole (B1275349) ring system. The LUMO, in contrast, would likely be distributed over the electron-deficient 3-iodobenzamide portion. The presence of the electron-withdrawing iodine atom is expected to lower the LUMO energy, while the electron-donating methyl group would raise the HOMO energy, collectively resulting in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule. mdpi.comrsc.org

Table 1: Theoretical Frontier Molecular Orbital Properties
ParameterExpected Value (eV)Implication
EHOMO~ -5.5 to -6.2Indicates electron-donating capability, localized on the methylbenzothiazole moiety.
ELUMO~ -1.8 to -2.5Indicates electron-accepting capability, localized on the iodobenzamide moiety.
Energy Gap (ΔE)~ 3.7 to 4.4A moderate gap suggesting a balance of stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.orgscirp.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. mdpi.comresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is anticipated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the thiazole (B1198619) ring. mdpi.com These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the amide group (-NH-) and the hydrogens on the aromatic rings would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. scirp.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape. nih.gov The key area of flexibility is the torsion angle around the amide bond connecting the benzothiazole and benzoyl rings.

MD simulations, run over nanoseconds, would reveal the most stable conformations and the energy barriers between them. nih.gov This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. The simulation would track parameters like the root-mean-square deviation (RMSD) to assess the stability of different conformations. nih.gov

Molecular Modeling and Docking Studies

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. scispace.comnih.gov This is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor. researchgate.net

In a theoretical docking study, this compound would be placed into the active site of a relevant target protein. The docking algorithm would then explore various binding poses and score them based on binding affinity (e.g., in kcal/mol). researchgate.net Key interactions would be identified, such as:

Hydrogen Bonding: The amide hydrogen (donor) and carbonyl oxygen (acceptor) are prime candidates for forming hydrogen bonds with amino acid residues in the protein active site. japsonline.com

Hydrophobic Interactions: The aromatic benzothiazole and benzoyl rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in the protein backbone or side chain.

Table 2: Hypothetical Molecular Docking Results with a Kinase Target
ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol)-7.5 to -9.0
Hydrogen BondsAmide N-H with Aspartate; Carbonyl C=O with Lysine
Halogen BondsIodine with backbone Carbonyl Oxygen
Hydrophobic InteractionsBenzothiazole ring with Leucine, Valine

Quantitative Structure-Activity Relationship (QSAR) Theoretical Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. chula.ac.thbenthamdirect.com To develop a QSAR model for this class of compounds, a dataset of benzothiazole derivatives with known biological activities would be required.

For this compound, several molecular descriptors would be calculated to represent its physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: Atomic partial charges, dipole moment, and HOMO/LUMO energies. benthamdirect.com

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft steric parameters).

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and shape.

A multiple linear regression or other machine learning algorithm would then be used to build an equation that relates these descriptors to the observed activity. chula.ac.th Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. The model's statistical significance would be validated using parameters like the correlation coefficient (r²) and cross-validated correlation coefficient (q²). benthamdirect.com

Computational Prediction of Reaction Mechanisms and Pathways for Compound Formation

The reaction is generally understood to proceed through a nucleophilic addition-elimination mechanism. The exocyclic amino group of 2-amino-6-methyl-1,3-benzothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. This initial attack leads to the formation of a high-energy tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and, after a proton transfer step, yielding the final amide product.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

A plausible multi-step reaction pathway, as predicted by computational models, is as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-6-methyl-1,3-benzothiazole attacking the carbonyl carbon of 3-iodobenzoyl chloride. This step proceeds through a transition state (TS1) where the N-C bond is partially formed and the C=O bond is partially broken.

Formation of the Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate (INT1). In this intermediate, the carbonyl carbon is sp3-hybridized, and a formal negative charge resides on the oxygen atom, while the nitrogen atom bears a positive charge.

Chloride Elimination: The tetrahedral intermediate is typically unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion. This step proceeds through a second transition state (TS2).

Proton Transfer: The resulting protonated amide is then deprotonated, often by the previously eliminated chloride ion or another base present in the reaction mixture, to yield the final, neutral this compound product.

Computational studies would typically provide detailed geometric information for each stationary point along this pathway. For instance, the bond lengths and angles of the forming and breaking bonds in the transition states are critical parameters that describe the progress of the reaction.

Below are hypothetical data tables that are representative of the kind of information that would be generated from a DFT study of this reaction.

Table 1: Calculated Relative Energies for the Reaction Pathway
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2-amino-6-methyl-1,3-benzothiazole + 3-iodobenzoyl chloride0.0
TS1Transition state for nucleophilic attack+15.2
INT1Tetrahedral intermediate-5.8
TS2Transition state for chloride elimination+8.5
ProductsThis compound + HCl-12.7
Table 2: Key Geometric Parameters (in Ångstroms) of the First Transition State (TS1)
ParameterDescriptionValue (Å)
N-C(carbonyl)Forming bond between nucleophilic nitrogen and carbonyl carbon1.85
C=OLengthening carbonyl bond1.35

Furthermore, computational studies can explore the influence of substituents on both the benzothiazole and benzoyl chloride rings. For example, the electron-donating methyl group at the 6-position of the benzothiazole ring is expected to increase the nucleophilicity of the amino group, thereby lowering the activation energy for the initial attack. Conversely, the electron-withdrawing iodine atom on the benzoyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. These electronic effects can be quantified through computational analysis of the charge distribution and molecular orbitals of the reactants.

Structure Activity Relationship Sar Studies of 3 Iodo N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide Derivatives

Design Principles for Structural Analogues and Modifications

The design of analogues based on the N-(1,3-benzothiazol-2-yl)benzamide scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the introduction of various functional groups onto both the benzamide (B126) and benzothiazole (B30560) rings to probe interactions with biological targets. nih.govnih.gov Key design considerations include altering electronic properties, steric bulk, and hydrogen bonding capacity.

For instance, the substitution pattern on the phenyl ring of the benzamide moiety is critical. nih.gov Researchers often introduce electron-withdrawing or electron-donating groups at different positions to modulate the electronic distribution of the molecule, which can significantly influence binding affinity and activity. mdpi.com Similarly, the benzothiazole ring is a common site for modification, as substitutions at positions such as C-6 can impact how the molecule fits into a target's binding pocket and can introduce new points of interaction. benthamscience.com

The placement of a halogen atom on the benzamide ring is a frequently employed tactic in analogue design. Halogens can influence a molecule's characteristics through a combination of steric and electronic effects, including inductive withdrawal and resonance. The specific halogen used—fluorine, chlorine, bromine, or iodine—determines the nature of these effects.

Substitutions on the benzothiazole ring system are known to be crucial for modulating biological activity. benthamscience.com The presence of a methyl group at the C-6 position is a key feature of the title compound. This small, lipophilic group can influence the molecule’s interaction with its biological target in several ways.

The methyl group can:

Modify Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect its ability to cross cell membranes and interact with nonpolar regions of a protein.

Literature on benzothiazole derivatives suggests that substitutions at the C-6 position are frequently associated with a variety of biological activities, underscoring the importance of this position for molecular recognition. benthamscience.com

Systematic modification of both the benzamide and benzothiazole moieties is a cornerstone of SAR studies for this class of compounds. On the benzamide side, this includes altering the position and nature of substituents on the phenyl ring. nih.govresearchgate.net For example, moving the iodo group from the 3-position to the 2- or 4-position, or replacing it with other functional groups like nitro or chloro groups, can reveal which positions are most sensitive to substitution and what properties are required for activity. mdpi.com

On the benzothiazole side, modifications often involve substituting the methyl group at the 6-position with other groups, such as halogens, methoxy (B1213986) groups, or larger alkyl groups, to explore the steric and electronic requirements at this position. researchgate.net Additionally, the core amide linker itself can be modified to alter flexibility and hydrogen-bonding patterns, further refining the molecule's interaction with its target. nih.gov

Synthesis and Characterization of Key Analogues for SAR Profiling

The synthesis of 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide and its analogues typically involves a straightforward amide coupling reaction. The general synthetic route begins with the appropriate substituted 2-aminobenzothiazole (B30445) and a substituted benzoyl chloride. mdpi.comjapsonline.com

A common synthetic pathway is as follows:

Preparation of the Amine: 6-methyl-1,3-benzothiazol-2-amine is used as the starting amine component. Analogues with different substituents on the benzothiazole ring would start with the corresponding substituted 2-aminobenzothiazole. researchgate.netuobaghdad.edu.iqjetir.org

Preparation of the Acid Chloride: 3-iodobenzoic acid is converted to its more reactive acyl chloride derivative, 3-iodobenzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. japsonline.com

Amide Coupling: 6-methyl-1,3-benzothiazol-2-amine is reacted with 3-iodobenzoyl chloride in the presence of a base (such as triethylamine (B128534) or pyridine) and an appropriate solvent (like toluene (B28343) or dichloromethane) to form the final amide product. researchgate.netmdpi.com The product is then purified, often through recrystallization.

The characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. japsonline.comnih.gov

Infrared (IR) Spectroscopy: This technique is used to identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide bond. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. nih.gov

Melting Point Determination: The melting point is measured to assess the purity of the final product. japsonline.com

Correlation of Structural Features with Modulatory Effects on Biochemical Systems (in vitro observational data)

The ultimate goal of synthesizing and characterizing analogues is to correlate their specific structural features with their effects on biological systems. This is typically achieved through in vitro assays that measure the compound's ability to modulate the activity of a specific enzyme or receptor.

For the N-(benzothiazol-2-yl)benzamide class of compounds, various in vitro activities have been reported. For example, studies on similar scaffolds have demonstrated activity as allosteric activators of human glucokinase (GK) or as antagonists of the Zinc-Activated Channel (ZAC). nih.govjapsonline.comresearchgate.netjapsonline.comsemanticscholar.org The data from these assays allow for the establishment of a clear SAR.

Below are illustrative data tables showing how structural modifications can impact biological activity.

Table 1: In Vitro Activity of N-(1,3-benzothiazol-2-yl)-3-(sulfamoyl)benzamide Analogues as Glucokinase (GK) Activators. japsonline.comresearchgate.net
CompoundR Group on SulfonamideGK Activation (Fold vs. Control)
1N-phenyl1.66
2N-(2-chloro-4-nitrophenyl)1.69
3N-(2-methylphenyl)1.97
4N-(4-bromophenyl)1.84

Data from this table indicates that for this particular series, small electron-donating (methyl) or halogen-substituted groups on the terminal phenyl ring of the sulfonamide moiety lead to the highest glucokinase activation in vitro. japsonline.com

Table 2: In Vitro Activity of N-(thiazol-2-yl)benzamide Analogues as ZAC Antagonists. semanticscholar.org
CompoundSubstitution on Benzamide Phenyl RingIC₅₀ (µM)
5a3-fluoro~2
5b2,3,4,5,6-pentafluoro>10
5c3-methyl>10
5d3-ethoxy>10
5e3-acetyl>10
5f3-dimethylamino~3

This dataset suggests that for ZAC antagonism, a small electronegative group (fluoro) or a dimethylamino group at the 3-position of the benzamide ring is favorable, while larger or multiple substitutions are detrimental to activity. semanticscholar.org

Pharmacophore Modeling and Ligand-Based Design Concepts

To better understand the SAR data and guide the design of new, more potent analogues, computational methods such as pharmacophore modeling and molecular docking are often employed. scirp.orgscirp.orgnih.gov These techniques provide insights into the potential binding modes of the compounds and highlight the key molecular features required for biological activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For the N-(benzothiazol-2-yl)benzamide scaffold, a pharmacophore model might include:

A hydrophobic feature corresponding to the benzothiazole ring system.

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H).

An aromatic ring feature for the benzamide phenyl group.

Specific regions where steric bulk is either required or disallowed.

Molecular docking simulations can then be used to predict how different analogues might bind to a target protein whose three-dimensional structure is known. mdpi.comresearchgate.net These simulations can help rationalize experimental SAR data. For example, docking studies might reveal that the 6-methyl group fits into a small hydrophobic pocket, while the 3-iodo substituent forms a halogen bond or a key van der Waals interaction with a specific amino acid residue in the binding site. By visualizing these interactions, researchers can make more informed decisions about which new analogues to synthesize to improve binding and, consequently, biological activity. japsonline.com Theoretical studies, such as the generation of Molecular Electrostatic Potential (MEP) maps, can further help in pinpointing reactive sites on the molecule and anticipating its reactivity. scirp.orgscirp.org

Mechanistic Studies of 3 Iodo N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide at the Molecular and Cellular Level in Vitro

Identification of Putative Molecular Targets or Interaction Partners (e.g., enzymes, proteins)

There is no available information identifying the specific molecular targets or interaction partners for 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.

In Vitro Biochemical and Biophysical Characterization of Compound-Target Interactions

As no molecular targets have been identified, there is no biochemical or biophysical data characterizing compound-target interactions.

Enzyme Kinetics (e.g., activation or inhibition of specific enzymes like glucokinase or FtsZ)

No studies on the enzymatic activity of this compound, including data on enzyme activation or inhibition, are publicly available.

Binding Affinity and Specificity Assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

There is no published data on the binding affinity or specificity of this compound with any biological target.

Cellular Mechanism of Action Studies (e.g., pathway modulation, cellular assays in vitro, excluding clinical data)

No in vitro studies describing the cellular mechanism of action for this compound, such as its effects on cellular pathways or its performance in cellular assays, have been found in the scientific literature.

Investigation of Intracellular Localization and Distribution using in vitro models

There is no available research on the intracellular localization or distribution of this compound in in vitro models.

Conceptual Applications and Future Directions for 3 Iodo N 6 Methyl 1,3 Benzothiazol 2 Yl Benzamide Research

Potential as a Chemical Probe for Fundamental Biological Investigations

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or in vivo context. nih.govopentargets.org The unique structural features of 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide make it an intriguing candidate for development as a chemical probe. The benzothiazole-benzamide core can be optimized for high-affinity binding to a target of interest, while the iodine atom provides a versatile handle for various biochemical and biophysical applications.

One of the key applications of such a probe would be in photoaffinity labeling , a powerful technique for identifying the direct binding partners of a small molecule. mdpi.comnih.gov While aryl azides and diazirines are more common photo-reactive groups, iodo-aryl compounds can also be utilized as precursors for generating reactive species upon UV irradiation, leading to covalent cross-linking with the target protein. nih.govjst.go.jp This allows for the unambiguous identification of the protein target, which is a critical step in understanding the mechanism of action of a bioactive compound.

Furthermore, the iodine atom can serve as a heavy atom for X-ray crystallography. nih.govucla.edu When a protein is co-crystallized with a ligand containing a heavy atom like iodine, it can significantly aid in solving the phase problem, which is a major bottleneck in determining the three-dimensional structure of proteins. nih.goviucr.orgbu.edu An atomic-resolution crystal structure of the protein-ligand complex can provide invaluable insights into the binding mode and guide the rational design of more potent and selective inhibitors.

Finally, the carbon-iodine bond can be exploited for further chemical modifications, for instance, to attach a "click chemistry" handle . nih.govnih.gov This would allow for the facile attachment of reporter tags such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis of the target protein and its associated complexes.

Potential Application as a Chemical Probe Role of the Iodo-Substituent Anticipated Outcome
Photoaffinity LabelingPrecursor for photo-reactive speciesCovalent labeling and identification of direct protein targets.
X-ray CrystallographyHeavy atom for phasingHigh-resolution 3D structure of the protein-ligand complex.
Click Chemistry HandleSite for chemical modificationAttachment of reporter tags for imaging or proteomics.

Utility in Target Validation and Discovery Methodologies

The identification and validation of novel drug targets are crucial for the development of new therapies. nih.govnih.gov A well-characterized chemical probe based on the this compound scaffold could be instrumental in these processes.

In target validation , once a potential protein target is identified, a selective chemical probe can be used to modulate its activity in cellular or animal models of disease. By observing the phenotypic consequences of this modulation, researchers can gain confidence that the target is indeed relevant to the disease process. The development of a potent and selective probe, along with an inactive control compound, is essential for rigorous target validation.

In the context of target discovery , particularly through fragment-based drug discovery (FBDD) , halogenated compounds are of particular interest. acs.orgfrontiersin.orgnih.govnih.gov Halogen-enriched fragment libraries have shown higher hit rates in screening campaigns, partly due to the ability of halogens to participate in specific interactions, known as halogen bonds, with protein backbones. otavachemicals.com A fragment derived from this compound could serve as a starting point for an FBDD campaign, with the iodine atom not only aiding in initial hit identification through X-ray screening but also providing a vector for fragment evolution into a more potent lead compound.

Methodology Utility of this compound
Target ValidationAs a selective modulator of a putative disease-relevant protein to study its biological function.
Fragment-Based Drug DiscoveryAs a halogenated fragment to identify initial hits and guide lead optimization through structural biology.

Advancements in Molecular Design and Synthesis for Related Benzothiazole-Benzamide Scaffolds

The synthesis of substituted benzothiazole-benzamides can be approached through several established synthetic routes. ijrpc.commdpi.comresearchgate.netjapsonline.comacs.orgorganic-chemistry.orgresearchgate.netmdpi.commdpi.com A common strategy involves the coupling of a substituted 2-aminobenzothiazole (B30445) with a substituted benzoic acid or its corresponding acyl chloride. For the synthesis of this compound, this would entail the reaction of 2-amino-6-methylbenzothiazole (B160888) with 3-iodobenzoyl chloride.

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient methods for the construction of such scaffolds. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the C-H functionalization and intramolecular C-S bond formation to create 2-substituted benzothiazoles. These modern synthetic methodologies allow for a more modular and diversity-oriented approach to the synthesis of libraries of benzothiazole-benzamide analogs, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The regioselective synthesis of substituted benzothiazoles remains a key area of research. thieme-connect.com The ability to precisely control the position of substituents on both the benzothiazole (B30560) and benzamide (B126) rings is critical for fine-tuning the pharmacological properties of the molecule.

Synthetic Step Potential Methodologies
Synthesis of 2-amino-6-methylbenzothiazoleReaction of p-toluidine (B81030) with thiocyanate (B1210189), followed by cyclization.
Synthesis of 3-iodobenzoyl chlorideIodination of benzoic acid, followed by conversion to the acyl chloride.
Amide Bond FormationSchotten-Baumann reaction or peptide coupling reagents.
Advanced Synthetic ApproachesPalladium-catalyzed C-H activation and cross-coupling reactions.

Challenges and Opportunities in the Academic Research of Substituted Benzothiazole-Benzamides

While the benzothiazole-benzamide scaffold holds immense promise, its exploration is not without challenges. A significant hurdle is achieving high target selectivity. Many benzothiazole derivatives exhibit broad-spectrum activity, which can lead to off-target effects and toxicity. jchemrev.comjchemrev.comnih.gov A concerted effort in medicinal chemistry and chemical biology is required to design and synthesize analogs with improved selectivity profiles.

Another challenge lies in the physicochemical properties of these compounds. Poor solubility and bioavailability can hamper their development as therapeutic agents. Careful optimization of the substituents on the scaffold is necessary to achieve a desirable balance of potency, selectivity, and drug-like properties.

Despite these challenges, the opportunities for academic research in this area are vast. The development of novel benzothiazole-benzamide-based chemical probes for understudied protein targets could unlock new areas of biology. researchgate.netyoutube.compcbiochemres.comresearchgate.net There is also a significant opportunity to explore new therapeutic applications for this class of compounds, beyond the well-established areas of oncology and infectious diseases. For example, their potential as modulators of enzymes involved in metabolic or neurodegenerative diseases is an exciting avenue for future investigation.

The continued development of innovative synthetic methodologies will also play a crucial role in advancing the field. organic-chemistry.org More efficient and regioselective synthetic routes will enable the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how is purity confirmed?

Methodological Answer:
The synthesis typically involves coupling a 6-methyl-1,3-benzothiazol-2-amine with 3-iodobenzoyl chloride under reflux in a polar aprotic solvent (e.g., DMF or dichloromethane). Key steps include:

  • Amide Bond Formation: Use coupling agents like EDCl/HOBt or DCC to facilitate the reaction.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.
  • Characterization:
    • NMR Spectroscopy (1^1H and 13^{13}C) confirms substituent positions and molecular integrity.
    • Mass Spectrometry (HRMS) validates the molecular ion peak.
    • X-ray Crystallography resolves the 3D structure, including dihedral angles and hydrogen-bonding patterns .

Advanced: How do electronic effects of the iodo substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing nature of the iodine atom activates the benzamide ring for nucleophilic aromatic substitution (NAS). Computational studies (e.g., DFT) reveal:

  • Frontier Orbital Analysis: The iodine atom lowers the LUMO energy, enhancing electrophilicity at the para position.
  • Molecular Electrostatic Potential (MEP): Maps show localized negative charge near iodine, directing nucleophilic attack to adjacent positions.
  • Kinetic Studies: Compare reaction rates with fluoro/chloro analogs to quantify substituent effects. Contradictions in reactivity data can arise from solvent polarity or steric hindrance from the benzothiazole ring .

Basic: What biological activities are reported for structurally related benzothiazole derivatives?

Methodological Answer:
Benzothiazoles with halogen substituents (e.g., F, I) exhibit:

  • Anticancer Activity: Inhibition of topoisomerase II and induction of apoptosis in cancer cell lines (IC50_{50} values: 5–30 µM).
  • Antimicrobial Effects: Disruption of bacterial cell membranes (MIC: 8–64 µg/mL against S. aureus).
  • SAR Insights: Electron-withdrawing groups (e.g., I, NO2_2) enhance potency compared to methyl/methoxy groups. For example, 3-iodo substitution increases lipophilicity, improving blood-brain barrier penetration .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:
X-ray crystallography identifies structural features impacting bioactivity:

  • Intermolecular Interactions: Hydrogen bonds (N–H⋯O/S) and π-π stacking in the crystal lattice affect solubility and bioavailability. For instance, tight packing in iodinated analogs may reduce dissolution rates, leading to false negatives in in vitro assays.
  • Conformational Flexibility: Dihedral angles between benzothiazole and benzamide moieties influence binding to targets like kinases. Flexible derivatives may adopt multiple conformations, complicating activity interpretation .

Basic: What are critical parameters for optimizing synthesis of this compound?

Methodological Answer:

  • Temperature Control: Maintain 80–100°C during amide coupling to avoid side reactions.
  • Solvent Choice: DMF enhances solubility of intermediates but may require post-reaction removal via aqueous extraction.
  • Catalyst Screening: Test Pd-based catalysts for potential C–I bond activation in follow-up functionalization.
  • Yield Optimization: Monitor reaction progress via TLC (Rf_f ≈ 0.5 in ethyl acetate/hexane) .

Advanced: Which computational methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). The iodo group’s van der Waals radius (~1.98 Å) complements hydrophobic pockets.
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, correlating with experimental IC50_{50} values. Discrepancies may arise from solvation effects or protonation state assumptions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (amide bond cleavage) or dehalogenation.
  • pH Stability: Test in buffers (pH 1–10). Iodinated benzamides show instability in alkaline conditions (pH >9) due to hydroxide-mediated substitution.
  • Light Sensitivity: UV-Vis spectroscopy tracks iodine loss under UV exposure .

Advanced: What strategies address low reproducibility in biological assays for this compound?

Methodological Answer:

  • Batch Variability Analysis: Use PCA to compare NMR spectra of different synthetic batches; impurities >0.5% require re-purification.
  • Assay Optimization: Standardize cell culture media (e.g., FBS lot consistency) to minimize variability in cytotoxicity assays.
  • Metabolite Screening: LC-MS identifies oxidative metabolites (e.g., deiodinated products) that may skew activity results .

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Reactant of Route 1
Reactant of Route 1
3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.